![molecular formula C29H30N2O4 B017823 1-[4-[[4-(2,5-Dioxopyrrol-1-yl)-3,5-diethylphenyl]methyl]-2,6-diethylphenyl]pyrrole-2,5-dione CAS No. 105357-12-8](/img/structure/B17823.png)
1-[4-[[4-(2,5-Dioxopyrrol-1-yl)-3,5-diethylphenyl]methyl]-2,6-diethylphenyl]pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-[[4-(2,5-Dioxopyrrol-1-yl)-3,5-diethylphenyl]methyl]-2,6-diethylphenyl]pyrrole-2,5-dione, commonly known as DPPH, is a synthetic compound that has gained attention in scientific research due to its antioxidant properties. DPPH is a stable free radical that is widely used to evaluate the antioxidant capacity of various compounds.
Mécanisme D'action
The mechanism of action of DPPH involves the donation of a hydrogen atom from the antioxidant compound to the DPPH free radical. This results in the formation of the reduced form of DPPH and the antioxidant radical. The antioxidant radical can further donate a hydrogen atom to another free radical, thus breaking the chain reaction of free radical damage. The antioxidant capacity of a compound is determined by the rate of hydrogen atom donation to the DPPH free radical.
Biochemical and Physiological Effects:
DPPH has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties in various in vitro and in vivo studies. DPPH has been reported to scavenge free radicals, protect against oxidative stress, and inhibit the growth of cancer cells. DPPH has also been shown to have neuroprotective effects and may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using DPPH in lab experiments is its simplicity and ease of use. The DPPH assay can be performed with minimal equipment and can provide rapid results. Another advantage is its versatility, as it can be used to evaluate the antioxidant capacity of a wide range of compounds. However, the DPPH assay has some limitations, such as its inability to differentiate between different types of antioxidants and its dependence on the solvent used in the assay.
Orientations Futures
There are several future directions for DPPH research. One area of interest is the development of new compounds with improved antioxidant properties. Another area of interest is the use of DPPH in the development of new drugs for the treatment of various diseases. DPPH may also have potential applications in the food industry, as it can be used to evaluate the antioxidant capacity of food samples. Further research is needed to fully understand the mechanisms of action of DPPH and its potential applications in various fields.
Conclusion:
In conclusion, DPPH is a synthetic compound that has gained attention in scientific research due to its antioxidant properties. The DPPH assay is a simple and versatile tool that can be used to evaluate the antioxidant capacity of various compounds. DPPH has potential applications in the development of new drugs, the food industry, and the treatment of various diseases. Further research is needed to fully understand the mechanisms of action of DPPH and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of DPPH involves the reaction of 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylic acid with 4-(2,5-dioxo-1-pyrrolidinyl)-3,5-diethylbenzaldehyde in the presence of a base. The product is then purified by column chromatography to obtain the desired compound. The synthesis of DPPH is relatively simple and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
DPPH has been extensively used in scientific research as a tool to evaluate the antioxidant capacity of various compounds. The principle behind the DPPH assay is based on the reduction of the stable free radical DPPH by an antioxidant compound, which results in a change in color from purple to yellow. The degree of color change is proportional to the antioxidant capacity of the tested compound. DPPH has been used to evaluate the antioxidant capacity of natural products, synthetic compounds, and food samples.
Propriétés
Numéro CAS |
105357-12-8 |
|---|---|
Nom du produit |
1-[4-[[4-(2,5-Dioxopyrrol-1-yl)-3,5-diethylphenyl]methyl]-2,6-diethylphenyl]pyrrole-2,5-dione |
Formule moléculaire |
C29H30N2O4 |
Poids moléculaire |
470.6 g/mol |
Nom IUPAC |
1-[4-[[4-(2,5-dioxopyrrol-1-yl)-3,5-diethylphenyl]methyl]-2,6-diethylphenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C29H30N2O4/c1-5-20-14-18(15-21(6-2)28(20)30-24(32)9-10-25(30)33)13-19-16-22(7-3)29(23(8-4)17-19)31-26(34)11-12-27(31)35/h9-12,14-17H,5-8,13H2,1-4H3 |
Clé InChI |
NHWYMYDMYCNUKI-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC(=C1N2C(=O)C=CC2=O)CC)CC3=CC(=C(C(=C3)CC)N4C(=O)C=CC4=O)CC |
SMILES canonique |
CCC1=CC(=CC(=C1N2C(=O)C=CC2=O)CC)CC3=CC(=C(C(=C3)CC)N4C(=O)C=CC4=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



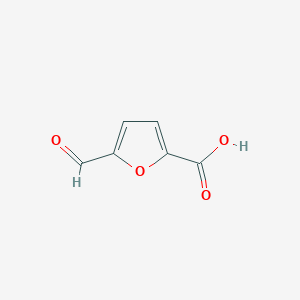
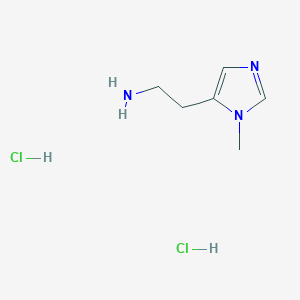
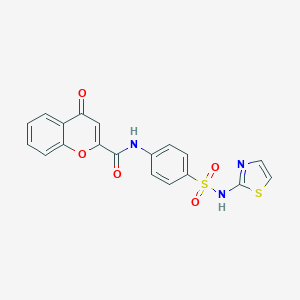
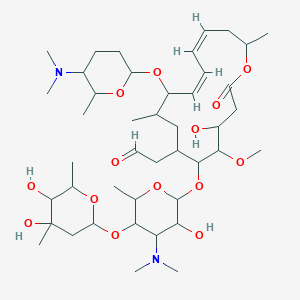
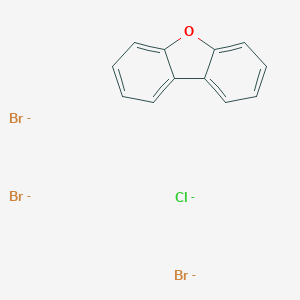

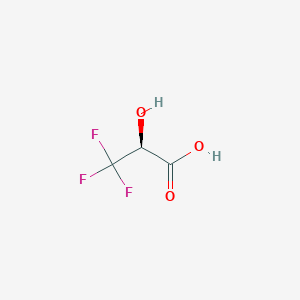


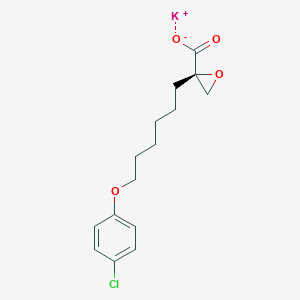
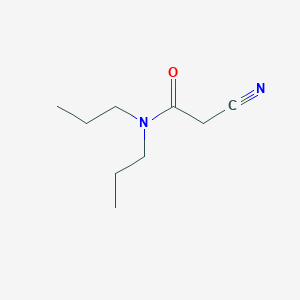
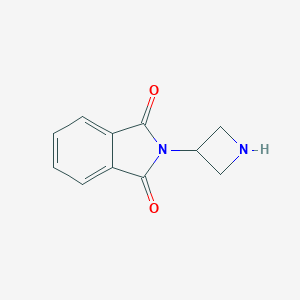

![Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis-](/img/structure/B17781.png)